molecular formula C21H18FNO B1600274 N-[(3-fluorophenyl)methyl]-2-(3-phenylphenyl)acetamide CAS No. 897015-56-4

N-[(3-fluorophenyl)methyl]-2-(3-phenylphenyl)acetamide

Cat. No. B1600274
CAS RN: 897015-56-4
M. Wt: 319.4 g/mol
InChI Key: DISIXYFCQOTASJ-UHFFFAOYSA-N
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Description

N-[(3-fluorophenyl)methyl]-2-(3-phenylphenyl)acetamide, also known as FMPA, is a chemical compound that has gained attention in the scientific community for its potential applications in biochemical and physiological research. FMPA is a derivative of acetaminophen and has shown promising results in studies related to pain management and inflammation.

Mechanism of Action

N-[(3-fluorophenyl)methyl]-2-(3-phenylphenyl)acetamide inhibits the activity of COX-2 by binding to the active site of the enzyme. This prevents the conversion of arachidonic acid to prostaglandins, which reduces pain and inflammation.
Biochemical and Physiological Effects:
N-[(3-fluorophenyl)methyl]-2-(3-phenylphenyl)acetamide has been found to have analgesic and anti-inflammatory effects in various animal models. It has also been shown to reduce the production of cytokines, which are involved in the inflammatory response. N-[(3-fluorophenyl)methyl]-2-(3-phenylphenyl)acetamide has also been found to have antioxidant properties, which may contribute to its anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

One advantage of using N-[(3-fluorophenyl)methyl]-2-(3-phenylphenyl)acetamide in lab experiments is its specificity for COX-2 inhibition. This allows researchers to study the effects of COX-2 inhibition without the interference of other pathways. However, one limitation is that N-[(3-fluorophenyl)methyl]-2-(3-phenylphenyl)acetamide is not yet widely available, which may limit its use in certain experiments.

Future Directions

There are several potential future directions for the use of N-[(3-fluorophenyl)methyl]-2-(3-phenylphenyl)acetamide in scientific research. One direction is the development of new pain medications based on N-[(3-fluorophenyl)methyl]-2-(3-phenylphenyl)acetamide. Another direction is the investigation of N-[(3-fluorophenyl)methyl]-2-(3-phenylphenyl)acetamide's potential use in the treatment of other inflammatory conditions, such as arthritis. Additionally, further research is needed to fully understand the biochemical and physiological effects of N-[(3-fluorophenyl)methyl]-2-(3-phenylphenyl)acetamide and its potential limitations.

Scientific Research Applications

N-[(3-fluorophenyl)methyl]-2-(3-phenylphenyl)acetamide has been used in various scientific studies related to pain management and inflammation. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the production of prostaglandins, which are responsible for pain and inflammation. N-[(3-fluorophenyl)methyl]-2-(3-phenylphenyl)acetamide has also been found to have analgesic properties, making it a potential candidate for the development of new pain medications.

properties

IUPAC Name

N-[(3-fluorophenyl)methyl]-2-(3-phenylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FNO/c22-20-11-5-7-17(13-20)15-23-21(24)14-16-6-4-10-19(12-16)18-8-2-1-3-9-18/h1-13H,14-15H2,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DISIXYFCQOTASJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC(=C2)CC(=O)NCC3=CC(=CC=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80470202
Record name 2-([1,1'-Biphenyl]-3-yl)-N-[(3-fluorophenyl)methyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80470202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(3-fluorophenyl)methyl]-2-(3-phenylphenyl)acetamide

CAS RN

897015-56-4
Record name 2-([1,1'-Biphenyl]-3-yl)-N-[(3-fluorophenyl)methyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80470202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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